molecular formula C14H6F3NO4 B2412065 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid CAS No. 339020-61-0

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2412065
CAS No.: 339020-61-0
M. Wt: 309.2
InChI Key: TVWQUGCVTXMXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a unique combination of a chromene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditionsThe final step often involves the formation of the pyridine ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
  • 2-Hydroxy-5-trifluoromethylpyridine

Uniqueness

5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is unique due to its combination of a chromene and pyridine ring system, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F3NO4/c15-14(16,17)11-8(13(20)21)5-7-10(19)6-3-1-2-4-9(6)22-12(7)18-11/h1-5H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWQUGCVTXMXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.